

# Application Notes and Protocols: AMG 900 for In Vivo Animal Studies

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## Compound of Interest

Compound Name: AMG 900

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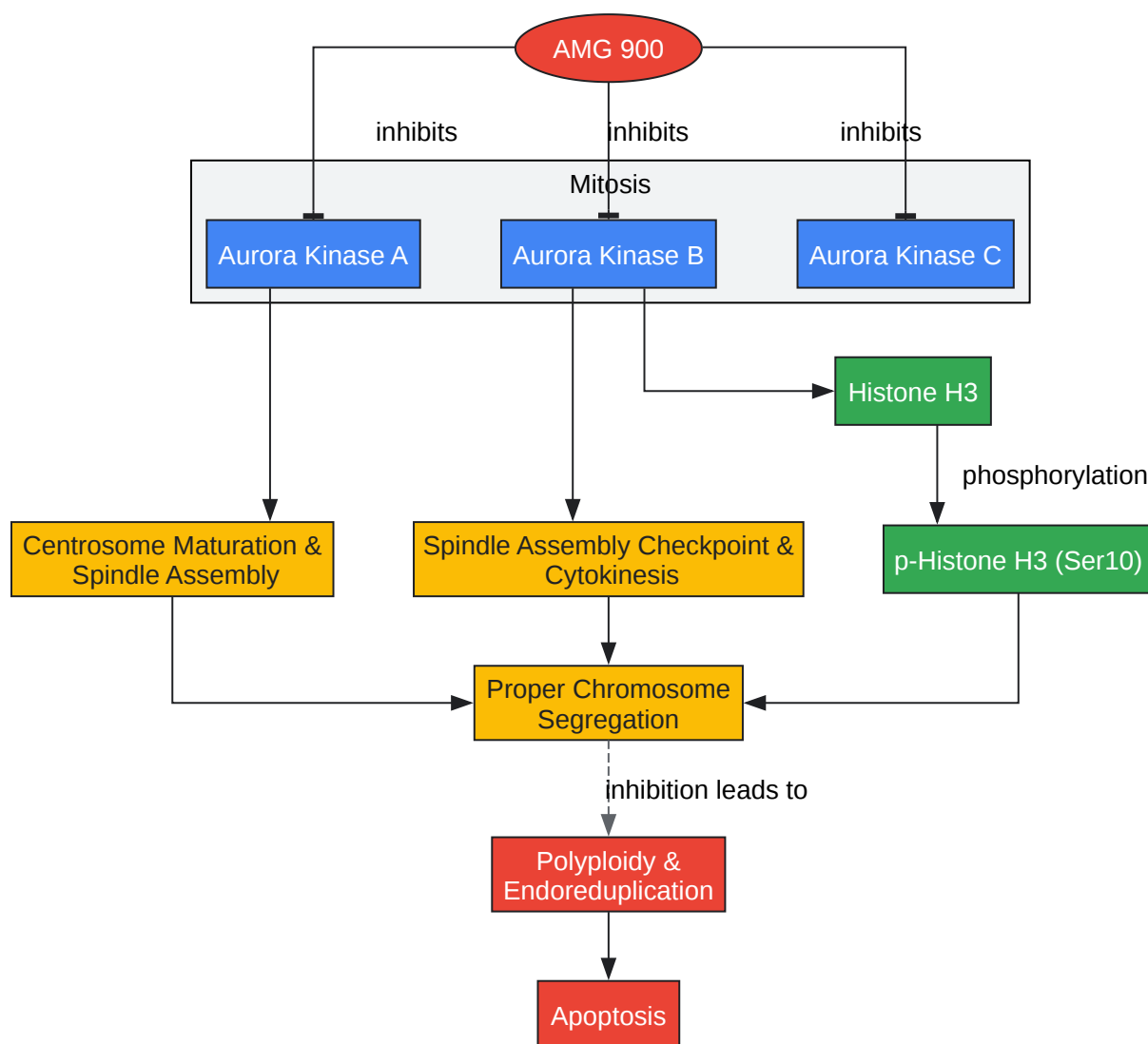
## Introduction

**AMG 900** is a potent and highly selective, orally bioavailable pan-Aurora kinase inhibitor with demonstrated preclinical activity against a variety of tumor types, including those resistant to conventional chemotherapies like taxanes.[1][2][3] Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression in various cancers is linked to poor prognosis.[4][5][6][7] **AMG 900** inhibits the activity of all three Aurora kinases, leading to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.[4][5][8][9][10] This document provides detailed protocols and application notes for the preparation and in vivo use of **AMG 900** in animal models, based on preclinical studies.

## Mechanism of Action

**AMG 900** functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C.[6][11] Inhibition of Aurora A disrupts centrosome maturation and spindle assembly, while inhibition of Aurora B interferes with the spindle assembly checkpoint and cytokinesis.[5] A key downstream effect of Aurora B inhibition is the suppression of histone H3 phosphorylation at Serine 10 (p-Histone H3), a critical event for chromosome condensation and segregation.[1][3][7][9] This disruption of mitotic processes leads to endoreduplication and polyploidy, ultimately triggering apoptosis in proliferating tumor cells.[1][5][9][10]

## Signaling Pathway



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Caption: **AMG 900** inhibits Aurora kinases, disrupting mitosis and leading to apoptosis.

## Quantitative Data Summary

## In Vitro Potency of AMG 900

Parameter	Value	Cell Lines	Reference
IC50 (Aurora A)	5 nM	Enzyme Assay	<a href="#">[8]</a> <a href="#">[12]</a>
IC50 (Aurora B)	4 nM	Enzyme Assay	<a href="#">[8]</a> <a href="#">[12]</a>
IC50 (Aurora C)	1 nM	Enzyme Assay	<a href="#">[8]</a> <a href="#">[12]</a>
EC50 (Cell Proliferation)	0.7 - 5.3 nM	Panel of 26 tumor cell lines	<a href="#">[12]</a>
IC50 (p-Histone H3)	2 - 3 nM	Various tumor cell lines	<a href="#">[12]</a>

## In Vivo Efficacy of AMG 900 in Xenograft Models

Animal Model	Tumor Type	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
Athymic Nude Mice	HCT116 (Colon)	15 mg/kg, b.i.d., 2 days/week for 3 weeks	75%	<a href="#">[1]</a>
Athymic Nude Mice	COLO 205 (Colon)	15 mg/kg, single oral dose	>99% p-Histone H3 inhibition	<a href="#">[13]</a>
Athymic Nude Mice	MDA-MB-231 (Breast)	Not specified	Significant inhibition	<a href="#">[2]</a>
Athymic Nude Mice	MES-SA-Dx5 (Uterine)	15 mg/kg, b.i.d., 2 days/week	84%	<a href="#">[12]</a>
Athymic Nude Mice	NCI-H460-PTX (Lung)	15 mg/kg, b.i.d., 2 days/week	66%	<a href="#">[12]</a>
NOD/SCID IL2ynull Mice	MOLM-13 (AML)	12.6 mg/kg/day for 7 days	Significant reduction in tumor burden	<a href="#">[14]</a>
NOD/SCID IL2ynull Mice	MOLM-13 (AML)	22 mg/kg/day for 4 days	Significant reduction in tumor burden	<a href="#">[14]</a>

## Pharmacokinetic Parameters of AMG 900 in Preclinical Species

Species	Clearance	Volume of Distribution (Vss)	Terminal Half-life (T1/2)	Oral Bioavailability
Mouse	Low to Moderate	< Total Body Water	0.6 - 2.4 hours	31%
Rat	Moderate	< Total Body Water	0.6 - 2.4 hours	Not Specified
Dog	Low	< Total Body Water	0.6 - 2.4 hours	Not Specified
Monkey	Low	< Total Body Water	0.6 - 2.4 hours	107%

Data compiled from references[8][12][15][16][17].

## Experimental Protocols

### Preparation of AMG 900 for Oral Gavage

Materials:

- **AMG 900** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Formulation 1 (Suspension):[\[13\]](#)

- Prepare a vehicle solution of 2% Hydroxypropyl methylcellulose (HPMC) and 1% Tween-80 in water, adjusted to pH 2.2.
- Weigh the required amount of **AMG 900** powder.
- Suspend the **AMG 900** powder in the vehicle solution to the desired final concentration.
- Vortex thoroughly to ensure a uniform suspension. Use on the day of preparation.

Formulation 2 (Solution):[\[12\]](#)

- Prepare a stock solution of **AMG 900** in DMSO (e.g., 50 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add PEG300 to a final concentration of 40% (v/v) and mix well.
- Add Tween-80 to a final concentration of 5% (v/v) and mix well.
- Add saline to reach the final volume, resulting in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Vortex thoroughly until a clear solution is obtained. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. Prepare fresh daily.

## In Vivo Tumor Xenograft Efficacy Study

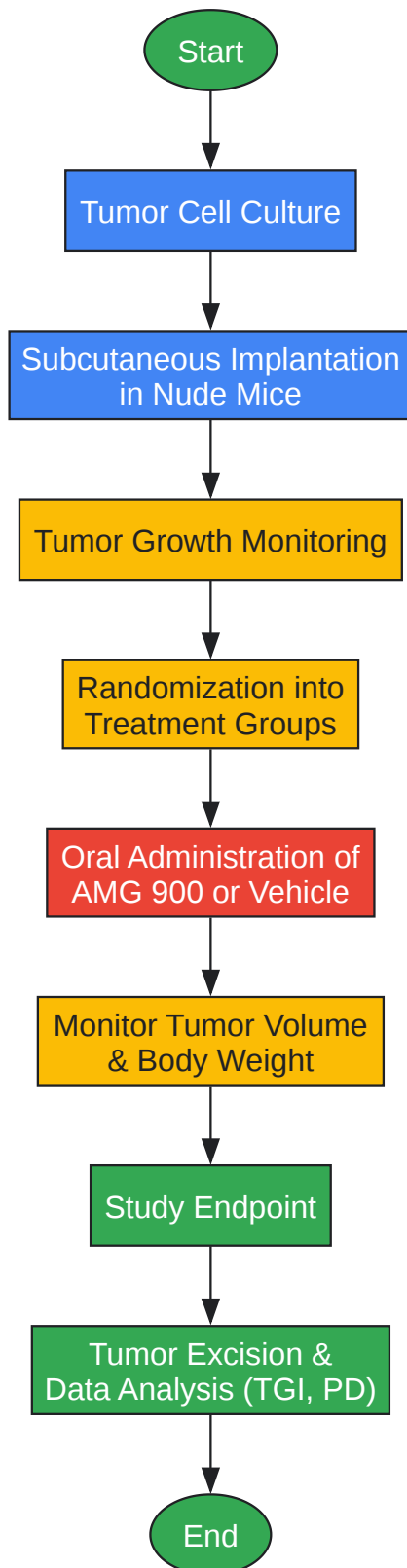
## Animal Models:

- Female athymic nude mice (4-6 weeks old) are commonly used for solid tumor xenografts.[\[1\]](#)  
[\[13\]](#)
- NOD/SCID or similar immunodeficient mice are suitable for hematopoietic tumor models (e.g., AML).[\[9\]](#)

## Procedure:

- Cell Culture and Implantation:
  - Culture human tumor cells (e.g., HCT116, COLO 205, MOLM-13) under standard conditions.[\[13\]](#)
  - For solid tumors, subcutaneously inject  $2 \times 10^6$  cells in a 100  $\mu$ L volume of 50% Matrigel in the flank of each mouse.[\[12\]](#)[\[13\]](#)
  - For systemic models like AML, inject tumor cells intravenously.
- Tumor Growth Monitoring:
  - Allow tumors to reach a palpable size (e.g., approximately 200 mm<sup>3</sup>).[\[12\]](#)[\[13\]](#)
  - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- Animal Grouping and Treatment:
  - Randomize mice into treatment and vehicle control groups (n=10 per group).[\[12\]](#)[\[13\]](#)
  - Administer **AMG 900** or vehicle solution orally via gavage according to the desired dosing schedule (e.g., 15 mg/kg, twice daily, for 2 consecutive days per week).[\[1\]](#)[\[6\]](#)[\[11\]](#)
- Data Collection and Analysis:
  - Monitor animal body weight and overall health throughout the study.[\[11\]](#)
  - At the end of the study, euthanize the mice and excise the tumors.
  - Measure final tumor weights and volumes.
  - Calculate Tumor Growth Inhibition (TGI) using the formula:  $\%TGI = (1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})) \times 100$ .
  - Tissues can be collected for pharmacodynamic (e.g., p-Histone H3 analysis) and histological analysis.[\[12\]](#)[\[13\]](#)

## Experimental Workflow: Xenograft Study



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Caption: Workflow for an in vivo xenograft efficacy study with **AMG 900**.

## Pharmacodynamic (PD) Biomarker Analysis: p-Histone H3

Objective: To confirm target engagement of **AMG 900** in vivo by measuring the inhibition of Histone H3 phosphorylation.[\[1\]](#)

Procedure:

- Administer a single oral dose of **AMG 900** or vehicle to tumor-bearing mice.[\[1\]](#)
- At various time points post-dose (e.g., 3, 6, 9 hours), collect tumors and/or surrogate tissues like bone marrow.[\[1\]](#)[\[13\]](#)
- Process the tissues for analysis by:
  - Immunohistochemistry (IHC): Fix tissues in formalin, embed in paraffin, and section. Stain sections with an antibody specific for p-Histone H3 (Ser10) and a suitable secondary antibody for visualization.[\[1\]](#)
  - Flow Cytometry: Prepare single-cell suspensions from tumors or bone marrow. Fix and permeabilize the cells, then stain with a fluorescently labeled anti-p-Histone H3 antibody and a DNA dye (e.g., DAPI) for cell cycle analysis.[\[13\]](#)
- Quantify the percentage of p-Histone H3 positive cells. A dose-dependent decrease in p-Histone H3 levels is expected with **AMG 900** treatment.[\[1\]](#)[\[13\]](#)

## Safety and Toxicology

In preclinical animal studies, efficacious doses of **AMG 900** have been associated with transient body weight loss (0-10%) and a reduction in bone marrow cellularity.[\[11\]](#) These on-target effects are consistent with the inhibition of proliferating normal cells. The neutropenia induced by **AMG 900** can be mitigated by co-administration with G-CSF.[\[11\]](#)

## Conclusion

**AMG 900** is a promising pan-Aurora kinase inhibitor with significant anti-tumor activity in a range of preclinical models, including those with multidrug resistance. The protocols outlined in this document provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of **AMG 900**. Careful consideration of dosing, formulation, and appropriate pharmacodynamic markers is crucial for successful and reproducible experimental outcomes.

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